

# Raltitrexed S-1 bevacizumab combination protocol metastatic CRC

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## Compound Focus: Raltitrexed

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## Clinical Evidence Summary

The following table summarizes the efficacy outcomes reported in key studies investigating this triple-drug combination:

Study Type & Population	Patient Number	ORR (%)	DCR (%)	Median PFS	Median OS
Phase II Trial (3rd/late-line) [1] [2]	44	15.9	54.5	3.7 months (110 days)	12.2 months (367 days)
Real-World Study (Heavily Pretreated) [3] [4]	44	7.0	65.1	4.7 months	13.5 months
Phase II Trial (2nd-line) [5]	100	25.5 (SALIRI+Bev)	87.2 (SALIRI+Bev)	8.4 months	17.6 months (SALIRI+Bev)

The safety profile of the regimen is generally manageable. The most common adverse events are mild to moderate and may include **leukopenia, neutropenia, fatigue, and elevated transaminases**. Grade 3-4

toxicities occur at a low incidence, and no treatment-related deaths were reported in the cited studies [5] [3].

## Detailed Experimental Protocol

This protocol is adapted from the methods described in the referenced clinical trials for use in a third-line or later setting for refractory mCRC [1] [3].

### Patient Selection Criteria

- **Inclusion Criteria:**

- Histologically confirmed metastatic colorectal adenocarcinoma.
- Progression after standard therapies (fluoropyrimidine, irinotecan, oxaliplatin).
- ECOG performance status of 0-2.
- At least one measurable lesion per RECIST 1.1.
- Adequate bone marrow, hepatic, and renal function.

- **Exclusion Criteria:**

- Symptomatic brain metastases.
- Severe uncontrolled internal disease or active infection.
- Intestinal obstruction or chronic diarrhea.
- History of other malignancies within 5 years.
- Known hypersensitivity to any component of the regimen.

### Treatment Regimen and Dosing

The treatment is administered in 21-day cycles.

Drug	Dose	Route	Schedule
Bevacizumab	7.5 mg/kg	Intravenous (IV) infusion	Day 1 of each cycle
Raltitrexed	3-4 mg/m <sup>2</sup>	IV infusion (over 15 minutes)	Day 1 of each cycle

| S-1 | Based on Body Surface Area (BSA):

- BSA <1.25 m<sup>2</sup>: 40 mg twice daily

- BSA 1.25-1.5 m<sup>2</sup>: 50 mg twice daily
- BSA ≥1.5 m<sup>2</sup>: 60 mg twice daily | Oral | Days 1-14, then 7 days off |

**Dose Modifications:** Treatment should be interrupted or doses reduced based on the severity of adverse events, as graded by NCI-CTCAE criteria.

## Efficacy and Safety Assessments

- **Tumor Assessment:** Contrast-enhanced CT or MRI should be performed at baseline and then every two cycles (approximately 6 weeks) to evaluate response according to RECIST 1.1.
- **Safety Monitoring:**
  - **Physical examination and vital signs** every cycle.
  - **Laboratory tests** (complete blood count, liver and kidney function) before each cycle.
  - Adverse events should be recorded and graded throughout the treatment period using NCI-CTCAE criteria.

## Experimental Workflow and Rationale

The workflow below outlines the treatment pathway and the underlying biological rationale for the drug combination.

### Rationale for the Combination:

- **S-1 and Raltitrexed: Overcoming Fluoropyrimidine Resistance**
  - **S-1** is an oral fluoropyrimidine that combines tegafur (a 5-FU prodrug) with gimeracil (a DPD enzyme inhibitor) to enhance 5-FU bioavailability and overcome one mechanism of resistance [6].
  - **Raltitrexed** is a direct, specific thymidylate synthase (TS) inhibitor. Its structure and mechanism are distinct from 5-FU, allowing it to remain effective in tumors that have developed resistance to fluoropyrimidines [3] [6]. Using these two drugs together provides a synergistic suppression of DNA synthesis.
- **Bevacizumab: Sustained Anti-Angiogenesis**
  - **Bevacizumab**, a monoclonal antibody against VEGF, inhibits the formation of new tumor blood vessels. Continuing anti-angiogenic therapy with a chemotherapy backbone that has a non-overlapping resistance mechanism is a validated strategy to improve outcomes in mCRC [1] [3].

## Research Application Notes

- **Patient Stratification:** The real-world study suggested that patients without peritoneal metastases and with lower CEA levels may derive greater overall survival benefit from this regimen [3].
- **Versatility as a Backbone:** The **raltitrexed** plus S-1 (RS) regimen is an effective cytotoxic backbone. Research is exploring its combination with other targeted agents, such as fruquintinib (a VEGFR TKI), in later lines of therapy [6].
- **Practical Advantage:** Compared to infusional 5-FU regimens, this combination offers a more convenient administration schedule (once every 3 weeks), which can improve patient quality of life and reduce hospital visits [5].

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